DNA gyrase B-IN-1

Description

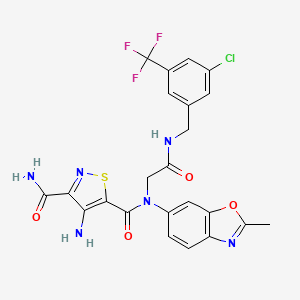

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18ClF3N6O4S |

|---|---|

Molecular Weight |

566.9 g/mol |

IUPAC Name |

4-amino-5-N-[2-[[3-chloro-5-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]-5-N-(2-methyl-1,3-benzoxazol-6-yl)-1,2-thiazole-3,5-dicarboxamide |

InChI |

InChI=1S/C23H18ClF3N6O4S/c1-10-31-15-3-2-14(7-16(15)37-10)33(22(36)20-18(28)19(21(29)35)32-38-20)9-17(34)30-8-11-4-12(23(25,26)27)6-13(24)5-11/h2-7H,8-9,28H2,1H3,(H2,29,35)(H,30,34) |

InChI Key |

PIJUWXNUSZHECD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)N(CC(=O)NCC3=CC(=CC(=C3)Cl)C(F)(F)F)C(=O)C4=C(C(=NS4)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Activity of DNA Gyrase B-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of DNA gyrase B-IN-1, a potent inhibitor of the bacterial DNA gyrase B subunit. The information is intended for researchers, scientists, and drug development professionals working in the fields of antibacterial drug discovery and development.

Chemical Structure and Properties

This compound, also referred to as compound 13 in the primary literature, is a novel synthetic molecule with a complex heterocyclic structure.

Chemical Name: 5-amino-N-(3-chloro-5-(trifluoromethyl)benzyl)-3-(5-methylisoxazol-3-yl)-1-((1-oxidotetrahydro-2H-thiopyran-4-yl)carbamoyl)-1H-pyrazole-4-carboxamide

Molecular Formula: C₂₃H₁₈ClF₃N₆O₄S

Molecular Weight: 566.94 g/mol

Canonical SMILES: O=C(N(C1=C(N)N=C(C2=NOC(C)=C2)C=1C(=O)NCC3=CC(Cl)=CC(C(F)(F)F)=C3)C(=O)NC4CCSC4)=O

The chemical structure of this compound is characterized by a central pyrazole core, substituted with an isoxazole moiety, a carboxamide linker attached to a substituted benzyl group, and a novel carbamoyl-tetrahydrothiopyran oxide group. This intricate arrangement of functional groups is crucial for its potent inhibitory activity.

Mechanism of Action: Inhibition of DNA Gyrase B

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses the ATPase activity that powers the DNA supercoiling reaction.[1]

This compound functions as a competitive inhibitor of the ATPase activity of the GyrB subunit.[3][4] By binding to the ATP-binding pocket of GyrB, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for DNA strand passage and supercoiling. This inhibition of the catalytic cycle of DNA gyrase leads to a cessation of DNA replication and ultimately, bacterial cell death.

The following diagram illustrates the proposed mechanism of action:

Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through enzymatic and microbiological assays.

| Parameter | Organism | Value | Reference |

| IC₅₀ (Gyrase Supercoiling) | Pseudomonas aeruginosa | 2.2 µM | [3][4] |

| MIC (in presence of efflux pump inhibitor) | Pseudomonas aeruginosa | 8 µg/mL | [3][4] |

IC₅₀ (50% Inhibitory Concentration): This value represents the concentration of the inhibitor required to reduce the enzymatic activity of DNA gyrase by 50%. A lower IC₅₀ indicates a more potent inhibitor.

MIC (Minimum Inhibitory Concentration): This value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data for this compound was obtained in the presence of an efflux pump inhibitor, suggesting that the compound may be subject to efflux by the bacteria.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound 13)

The synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publication by Jogula et al. (2020).

Caption: High-level workflow for the chemical synthesis of this compound.

Pseudomonas aeruginosa DNA Gyrase Supercoiling Assay

This assay is used to determine the IC₅₀ of inhibitors against DNA gyrase. The principle of the assay is to measure the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme in the presence of ATP. The two forms of DNA can be separated by agarose gel electrophoresis.

Materials:

-

P. aeruginosa DNA gyrase

-

Relaxed pBR322 DNA (substrate)

-

5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

-

Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

-

This compound (dissolved in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a control) to the reaction tubes.

-

Enzyme Addition: Add a pre-determined amount of P. aeruginosa DNA gyrase to each reaction tube. The amount of enzyme should be sufficient to achieve complete supercoiling in the absence of an inhibitor.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at a constant voltage until the relaxed and supercoiled DNA bands are well-separated.

-

Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC₅₀ is calculated as the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50% compared to the control.

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Conclusion and Future Directions

This compound is a promising lead compound for the development of novel antibacterial agents targeting the DNA gyrase B subunit. Its potent inhibitory activity against Pseudomonas aeruginosa DNA gyrase warrants further investigation. Future studies should focus on optimizing the compound's structure to improve its antibacterial efficacy, particularly its ability to evade bacterial efflux pumps, and to broaden its spectrum of activity against other clinically relevant bacterial pathogens. Further elucidation of its binding mode through co-crystallization studies with the GyrB subunit would provide valuable insights for structure-based drug design efforts.

References

An In-Depth Technical Guide to the Mechanism of Action of DNA Gyrase B-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication, transcription, and repair. This enzyme is a well-validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. DNA Gyrase B-IN-1, also identified as compound 13 in the scientific literature, is a novel inhibitor specifically targeting the GyrB subunit of DNA gyrase in Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

This compound functions as an inhibitor of the ATPase activity of the DNA gyrase B subunit. By binding to the GyrB subunit, it prevents the hydrolysis of ATP, which is essential for the conformational changes required for the enzyme to introduce negative supercoils into the DNA. This inhibition of the supercoiling process leads to the accumulation of topological stress in the bacterial DNA, ultimately disrupting critical cellular processes such as DNA replication and transcription, leading to bacterial cell death. The binding of this compound to the GyrB subunit is a key interaction that disrupts the normal catalytic cycle of the enzyme.

Quantitative Data

The inhibitory activity of this compound against Pseudomonas aeruginosa DNA gyrase B has been quantified through in vitro assays. The following table summarizes the key quantitative data reported for this compound.[1][2]

| Parameter | Value | Organism | Notes |

| IC50 | 2.2 µM | Pseudomonas aeruginosa | Concentration required to inhibit 50% of the DNA gyrase supercoiling activity.[1][2] |

| MIC | 8 µg/mL | Pseudomonas aeruginosa | Minimum inhibitory concentration in the presence of an efflux pump inhibitor.[1][2] |

Experimental Protocols

The determination of the inhibitory activity of this compound involves a DNA gyrase supercoiling inhibition assay. The following is a detailed methodology adapted from established protocols for assessing Pseudomonas aeruginosa DNA gyrase activity.[3]

Pseudomonas aeruginosa DNA Gyrase Supercoiling Inhibition Assay

1. Materials:

-

P. aeruginosa DNA gyrase enzyme

-

Relaxed pBR322 DNA substrate

-

5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM NaCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.

-

This compound (Compound 13) dissolved in an appropriate solvent (e.g., DMSO).

-

2X Stop Buffer (GSTEB): Composition not specified in the immediate context, but typically contains a detergent (like SDS) and a tracking dye.

-

Chloroform/isoamyl alcohol (24:1 v/v)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA staining agent

2. Procedure:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of this compound to the respective tubes. A solvent control (e.g., DMSO) should be included.

-

Enzyme Addition: Dilute the P. aeruginosa DNA gyrase in the Dilution Buffer to the desired concentration. Add the diluted enzyme to all tubes except for a negative control (no enzyme).

-

Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding the 2X Stop Buffer and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel prepared with TAE buffer and a DNA stain.

-

Visualization and Analysis: Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved. Visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC50 value is determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Logical Workflow for Identification of this compound

The following diagram illustrates the logical workflow that led to the identification and characterization of this compound as a potent inhibitor.

Caption: A flowchart illustrating the discovery and evaluation process of this compound.

Mechanism of DNA Gyrase and Inhibition by this compound

This diagram depicts the catalytic cycle of DNA gyrase and the point of inhibition by this compound.

Caption: The catalytic cycle of DNA gyrase and the inhibitory action of this compound.

References

An In-Depth Technical Guide to DNA Gyrase B-IN-1: An ATP-Competitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA gyrase, an essential bacterial enzyme, represents a validated and compelling target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of DNA gyrase B-IN-1, an ATP-competitive inhibitor that targets the ATPase activity of the DNA gyrase B (GyrB) subunit. This document details the mechanism of action, biochemical and cellular activities, and relevant experimental protocols for the study of this class of inhibitors. Through the presentation of quantitative data, detailed methodologies, and visual representations of key pathways and workflows, this guide aims to equip researchers and drug development professionals with the critical information necessary to advance the study and application of this compound and similar compounds.

Introduction to DNA Gyrase as an Antibacterial Target

Bacterial DNA gyrase is a type II topoisomerase that plays a critical role in maintaining DNA topology, a process essential for DNA replication, transcription, and repair.[1][2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][3][4] The GyrA subunit is responsible for the DNA breakage and rejoining activity, while the GyrB subunit harbors the ATPase domain that powers the enzyme's function through the hydrolysis of ATP.[2][3] This ATP-dependent negative supercoiling of DNA is a unique feature of bacterial gyrase, making it an attractive target for selective antibacterial therapy.[3][4]

Inhibition of DNA gyrase leads to the disruption of essential cellular processes, ultimately resulting in bacterial cell death.[2] There are two main classes of DNA gyrase inhibitors: those that target the GyrA subunit, such as the widely used fluoroquinolones, and those that target the GyrB subunit.[1] this compound falls into the latter category, acting as a competitive inhibitor of ATP binding to the GyrB subunit.

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor, directly competing with endogenous ATP for binding to the ATPase active site located on the GyrB subunit. By occupying this site, the inhibitor prevents the conformational changes necessary for ATP hydrolysis, thereby blocking the energy transduction required for the supercoiling reaction. This leads to a loss of negative supercoils in the bacterial chromosome, the accumulation of positive supercoils during replication and transcription, and ultimately, the cessation of these vital processes.

Signaling Pathway of DNA Gyrase B Inhibition

The inhibition of the DNA gyrase B subunit by an ATP-competitive inhibitor like this compound triggers a cascade of cellular events culminating in bacterial cell death. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway from DNA gyrase B inhibition to cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparison with other known DNA gyrase inhibitors.

Table 1: Biochemical Activity of this compound

| Compound | Target | Organism | Assay Type | IC50 (µM) | Ki |

| This compound | DNA Gyrase B | Pseudomonas aeruginosa | Supercoiling | 2.2 | Not Reported |

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

| Compound | Escherichia coli | Staphylococcus aureus | Klebsiella pneumoniae |

| This compound | Not Reported | Not Reported | Not Reported |

| Novobiocin | - | 0.25 | - |

| Ciprofloxacin | 0.015 | 0.5 | 0.03 |

| N-phenylpyrrolamide 23b | 4-32 | - | 0.0625 |

| Hybrid 3a | 2 | - | 0.5 |

Note: The lack of reported MIC values for this compound highlights a key area for future research to understand its full antibacterial spectrum.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ATP-competitive inhibitors of DNA gyrase B.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity is a primary indicator of an inhibitor's potency.

Experimental Workflow:

Caption: Workflow for a DNA gyrase supercoiling assay.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl2

-

2 mM DTT

-

1.8 mM Spermidine

-

1 mM ATP

-

6.5% (w/v) Glycerol

-

0.1 mg/mL Albumin

-

0.5 µg relaxed pBR322 DNA

-

Varying concentrations of this compound (or other inhibitor)

-

-

Enzyme Addition: Add 1 unit of DNA gyrase to initiate the reaction. One unit is typically defined as the amount of enzyme required to supercoil 50% of the relaxed DNA in 30 minutes at 37°C.

-

Incubation: Incubate the reaction at 37°C for 30 to 60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 50°C for 30 minutes.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity.

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of DNA gyrase, which is directly inhibited by ATP-competitive inhibitors.

Methodology:

-

Reaction Setup: The ATPase activity can be measured using a variety of methods, including a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The reaction mixture typically contains:

-

50 mM Tris-HCl (pH 7.5)

-

100 mM KCl

-

5 mM MgCl2

-

2 mM DTT

-

1 mM Phosphoenolpyruvate

-

0.2 mM NADH

-

Pyruvate kinase/Lactate dehydrogenase mix

-

1 µg linearized pBR322 DNA (as a stimulator of ATPase activity)

-

Varying concentrations of this compound

-

-

Enzyme Addition: Add a defined amount of DNA gyrase to the reaction mixture.

-

Initiation and Monitoring: Initiate the reaction by adding ATP. Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the inhibitory effect of this compound by comparing the rates at different inhibitor concentrations.

Determination of Ki for an ATP-Competitive Inhibitor

The inhibition constant (Ki) is a more accurate measure of an inhibitor's binding affinity than the IC50 value, as it is independent of the substrate concentration. For an ATP-competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[5][6]

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [S] / Km)

Where:

-

Ki: Inhibition constant

-

IC50: 50% inhibitory concentration

-

[S]: Concentration of the substrate (ATP) in the assay

-

Km: Michaelis constant of the enzyme for the substrate (ATP)

Experimental Protocol:

-

Determine the Km for ATP:

-

Perform the DNA gyrase ATPase assay with varying concentrations of ATP while keeping the DNA gyrase concentration constant.

-

Measure the initial reaction velocities at each ATP concentration.

-

Plot the initial velocity versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

-

-

Determine the IC50 of the Inhibitor:

-

Perform the DNA gyrase ATPase assay with a fixed, known concentration of ATP (ideally close to the Km) and varying concentrations of the inhibitor.

-

Determine the IC50 value from the resulting dose-response curve.

-

-

Calculate the Ki:

-

Use the determined Km and IC50 values, along with the ATP concentration used in the IC50 determination, to calculate the Ki using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antibacterial agents that act via ATP-competitive inhibition of the GyrB subunit. The data and protocols presented in this guide provide a framework for the further characterization of this and similar compounds. Key areas for future research include:

-

Determination of the full antibacterial spectrum of this compound: Measuring MIC values against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is essential.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Investigation of resistance mechanisms: Understanding how bacteria may develop resistance to this class of inhibitors is crucial for long-term therapeutic viability.

By addressing these research questions, the scientific community can continue to advance the development of new and effective treatments to combat the growing threat of antibiotic resistance.

References

- 1. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 2. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. m.youtube.com [m.youtube.com]

Technical Guide: Inhibition of Pseudomonas aeruginosa DNA Gyrase by DNA Gyrase B-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of DNA gyrase B-IN-1 against Pseudomonas aeruginosa DNA gyrase. It includes quantitative data, detailed experimental protocols for assessing inhibition, and visualizations of the enzyme's mechanism of action and the experimental workflow.

Introduction to DNA Gyrase as a Drug Target

DNA gyrase is a type II topoisomerase essential for bacterial survival.[1] It introduces negative supercoils into DNA, a process crucial for relieving topological stress during DNA replication and transcription.[1] This enzyme is a validated target for antibacterial drugs because it is essential in bacteria but absent from higher eukaryotes.[1] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[3] Inhibitors targeting the GyrB subunit, like this compound, typically function by competing with ATP, thereby preventing the energy-dependent DNA supercoiling.[4]

Quantitative Inhibitory Data

This compound has been identified as a potent inhibitor of the DNA gyrase B (GyrB) subunit in Pseudomonas aeruginosa. The following table summarizes its in vitro efficacy.

| Compound Name | Target | Organism | IC50 Value | Reference |

| This compound | DNA gyrase B | Pseudomonas aeruginosa | 2.2 µM | Jogula et al., 2020[2] |

Mechanism of Action of GyrB Inhibitors

This compound acts by inhibiting the ATPase function of the GyrB subunit. The catalytic cycle of DNA gyrase involves several steps: the binding of a segment of DNA (the G-segment), the capture of a second segment (the T-segment), ATP binding to the GyrB subunits, cleavage of the G-segment, passage of the T-segment through the break, and finally, re-ligation of the G-segment. This entire process is fueled by the hydrolysis of ATP.

GyrB inhibitors, such as the aminocoumarins and novel inhibitors like this compound, bind to the ATP-binding pocket on the GyrB subunit.[4] This binding competitively inhibits the binding of ATP, thereby preventing the conformational changes required for DNA strand passage and supercoiling. This leads to a halt in DNA replication and transcription, ultimately resulting in bacterial cell death.[5]

DNA Gyrase Catalytic Cycle and Inhibition Mechanism.

Experimental Protocols: DNA Gyrase Supercoiling Inhibition Assay

The IC50 value of a DNA gyrase inhibitor is typically determined using a supercoiling inhibition assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of varying concentrations of the inhibitor.

Principle

In the presence of ATP, P. aeruginosa DNA gyrase introduces negative supercoils into a relaxed circular plasmid DNA substrate (e.g., pBR322).[1] The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis, as the more compact supercoiled form migrates faster.[1] The inhibitory effect of a compound is quantified by observing the reduction in the amount of supercoiled DNA produced.

Materials and Reagents

-

Enzyme: Purified Pseudomonas aeruginosa DNA gyrase (A₂B₂ complex)[6]

-

DNA Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL)[7]

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[6][7]

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM NaCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol[7]

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO)

-

Stop Buffer/Loading Dye (2X GSTEB): Details not specified, but typically contains EDTA to stop the reaction and a dye for gel loading.[7]

-

Chloroform/Isoamyl alcohol (24:1 v/v) [7]

-

Agarose

-

TAE or TBE Buffer

-

DNA Stain: Ethidium bromide (1 µg/mL) or an equivalent safer stain[7]

Experimental Workflow

The following diagram outlines the key steps in performing the DNA gyrase supercoiling inhibition assay.

Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Detailed Step-by-Step Protocol

This protocol is a synthesis based on standardized methods provided by commercial suppliers of P. aeruginosa gyrase.[6][7]

-

Preparation: On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, the master mix will contain 6 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and sterile water to a volume of 27 µL.[7]

-

Reaction Setup:

-

Aliquot 27 µL of the master mix into pre-chilled microcentrifuge tubes.

-

Add 1.5 µL of the test compound (this compound) at various concentrations to the respective tubes. For control reactions, add 1.5 µL of the solvent (e.g., DMSO).

-

Mix gently by pipetting or brief vortexing.

-

-

Enzyme Addition:

-

Dilute the P. aeruginosa gyrase enzyme in the cold Enzyme Dilution Buffer to a concentration that results in complete supercoiling of the substrate under control conditions.

-

Initiate the reaction by adding 1.5 µL of the diluted enzyme to each tube, bringing the final volume to 30 µL. Mix gently.

-

-

Incubation: Incubate the reaction tubes at 37°C for 30 minutes.[6]

-

Reaction Termination: Stop the reaction by adding 30 µL of 2X GSTEB (or a similar buffer containing EDTA and SDS) and 30 µL of chloroform/isoamyl alcohol (24:1).[7]

-

Extraction: Vortex the tubes briefly (~5 seconds) and centrifuge for 1 minute to separate the aqueous and organic phases.[7]

-

Gel Electrophoresis:

-

Visualization and Analysis:

-

Stain the gel with a 1 µg/mL ethidium bromide solution for 15-30 minutes, followed by a brief destaining in water.[7]

-

Visualize the DNA bands using a UV transilluminator and capture an image.

-

Quantify the intensity of the supercoiled and relaxed DNA bands for each inhibitor concentration using densitometry software.

-

-

IC50 Determination: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of P. aeruginosa DNA gyrase with a demonstrated IC50 of 2.2 µM. Its mechanism of action via the inhibition of the GyrB subunit's ATPase activity makes it a valuable compound for further investigation in the development of novel antibiotics against this opportunistic pathogen. The supercoiling inhibition assay detailed in this guide provides a robust and reliable method for evaluating the potency of this and other potential DNA gyrase inhibitors.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Design, synthesis and biological evaluation of novel Pseudomonas aeruginosa DNA gyrase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Evolution of the Pseudomonas aeruginosa DNA Gyrase gyrA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profoldin.com [profoldin.com]

- 5. inspiralis.com [inspiralis.com]

- 6. inspiralis.com [inspiralis.com]

- 7. inspiralis.com [inspiralis.com]

In-Depth Technical Guide: Binding Affinity and Stability of DNA Gyrase B-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and stability of DNA gyrase B-IN-1, a potent inhibitor of Pseudomonas aeruginosa DNA gyrase B. This document details the available quantitative data, outlines key experimental protocols for characterization, and presents visual workflows and pathways to facilitate a deeper understanding of its mechanism and evaluation.

Quantitative Data Summary

This compound has been identified as a promising inhibitor of P. aeruginosa DNA gyrase. The primary quantitative measure of its potency reported in the literature is the half-maximal inhibitory concentration (IC50). Direct binding affinity (Kd) and thermal stability shift (ΔTm) data for this compound are not publicly available at this time. The known inhibitory activity is summarized below.

| Parameter | Target Enzyme | Value | Reference |

| IC50 | Pseudomonas aeruginosa DNA gyrase | 2.2 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and stability of DNA gyrase inhibitors like B-IN-1.

DNA Gyrase Supercoiling Assay

This assay is fundamental for determining the inhibitory activity of compounds against DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA forms can be separated by agarose gel electrophoresis. The inhibition of this supercoiling activity is a measure of the compound's potency.[2]

Materials:

-

P. aeruginosa DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)[2]

-

Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

-

This compound (or test compound) dissolved in DMSO

-

10X Gel Loading Buffer (e.g., GSTEB)

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE buffer containing ethidium bromide (or other DNA stain)

-

TAE Buffer

Procedure:

-

On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

-

Aliquot the reaction mixture into individual tubes.

-

Add the desired concentration of this compound (or DMSO for control) to the tubes.

-

Initiate the reaction by adding a pre-determined unit of P. aeruginosa DNA gyrase. One unit is typically defined as the amount of enzyme required to supercoil 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.[3]

-

Incubate the reactions at 37°C for 30 minutes.[2]

-

Stop the reaction by adding Gel Loading Buffer and chloroform/isoamyl alcohol.[2]

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis to separate the relaxed and supercoiled DNA.

-

Visualize the DNA bands under UV light and quantify the band intensities. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, e.g., DNA gyrase B) is immobilized. The binding of a second molecule (the analyte, e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[4][5][6]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Purified P. aeruginosa DNA gyrase B subunit

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the purified DNA gyrase B subunit at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent immobilization via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized DNA gyrase B surface. A reference flow cell without the immobilized protein should be used to subtract non-specific binding.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., DNA gyrase B) in a sample cell. The heat released or absorbed upon binding is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[7][8][9]

Materials:

-

Isothermal titration calorimeter

-

Purified P. aeruginosa DNA gyrase B subunit

-

This compound

-

Dialysis buffer (ensure identical buffer for both protein and inhibitor)

Procedure:

-

Sample Preparation:

-

Dialyze the purified DNA gyrase B and dissolve the this compound in the same buffer to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the DNA gyrase B solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution.

-

Measure the heat change after each injection until the binding reaction reaches saturation.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of inhibitor to protein.

-

This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

-

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) for Stability

The thermal shift assay is a high-throughput method to assess the stability of a protein and how it is affected by ligand binding.

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein. As the temperature increases, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The binding of a stabilizing ligand increases the Tm, and this shift (ΔTm) is a measure of the stabilizing effect of the ligand.[10][11][12]

Materials:

-

Real-time PCR instrument

-

Purified P. aeruginosa DNA gyrase B subunit

-

This compound

-

SYPRO Orange dye

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

-

Prepare a reaction mixture containing the purified DNA gyrase B, SYPRO Orange dye, and assay buffer.

-

Aliquot the mixture into the wells of a 384-well PCR plate.

-

Add this compound at various concentrations (or DMSO for control) to the wells.

-

Seal the plate and place it in a real-time PCR instrument.

-

Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

-

Plot the fluorescence intensity as a function of temperature. The Tm is determined from the midpoint of the unfolding transition.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm of the protein with the ligand.

Visualizations

The following diagrams illustrate the DNA gyrase catalytic cycle, a general workflow for inhibitor screening, and the logical relationship of the experimental techniques described.

References

- 1. researchgate.net [researchgate.net]

- 2. inspiralis.com [inspiralis.com]

- 3. inspiralis.com [inspiralis.com]

- 4. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. tainstruments.com [tainstruments.com]

- 8. ITC Summary [bindingdb.org]

- 9. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 10. eubopen.org [eubopen.org]

- 11. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of DNA gyrase B-IN-1 analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Novel DNA Gyrase B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in managing DNA topology during replication, transcription, and repair.[1][2][3] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2][4][5] The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit houses the ATPase domain that powers the enzyme's function through ATP hydrolysis.[6][7][8][9] The essential nature of this enzyme, coupled with its absence in higher eukaryotes, makes it a prime target for antibacterial drug development.

While the GyrA subunit is the target of the highly successful fluoroquinolone class of antibiotics, the emergence of resistance necessitates the exploration of new inhibitory mechanisms. The GyrB ATPase site represents a distinct and validated target. However, early inhibitors like the coumarin antibiotic novobiocin have limitations, including poor selectivity and toxicity.[3] This has driven the search for novel, selective, and potent ATP-competitive inhibitors of the GyrB subunit.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a modern class of DNA gyrase B inhibitors: the N-phenylpyrrolamides . This class serves as an exemplary case study for understanding the key molecular interactions and structural modifications that govern inhibitory potency and antibacterial efficacy.

Mechanism of Action: Inhibition of the DNA Gyrase Catalytic Cycle

DNA gyrase introduces negative supercoils into DNA in an ATP-dependent process. This catalytic cycle involves the capture of a DNA segment (T-segment), its passage through a transient double-strand break in another segment (G-segment), and the subsequent resealing of the break. The energy from ATP hydrolysis, which occurs in the GyrB subunit, is crucial for this process.

ATP-competitive inhibitors, such as the N-phenylpyrrolamides, bind to the ATP-binding pocket on the GyrB subunit. This binding event prevents ATP from docking and being hydrolyzed, thereby stalling the enzymatic cycle and inhibiting DNA supercoiling. This leads to the disruption of essential cellular processes and ultimately results in bacterial cell death.[1]

The diagram below illustrates the DNA gyrase catalytic cycle and the point of inhibition by ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) of N-Phenylpyrrolamide Analogs

The N-phenylpyrrolamide scaffold has been extensively studied to optimize its inhibitory activity against DNA gyrase and its antibacterial potency. The core structure consists of a central N-phenylpyrrolamide moiety with multiple points for chemical modification (R¹, R², R³, R⁴). Structure-based design has enabled systematic variation of these substituents to enhance target engagement and improve pharmacological properties.[10]

Quantitative SAR Data

The following tables summarize the inhibitory activity of representative N-phenylpyrrolamide analogs against DNA gyrase and their antibacterial efficacy.

Table 1: In Vitro Enzyme Inhibition Data (IC₅₀)

| Compound | R¹ | R² | R³ | R⁴ | E. coli Gyrase IC₅₀ (nM) | S. aureus Gyrase IC₅₀ (nM) | hTopoIIα RA @ 10µM (%) |

| 22a | H | H | 4-Me-piperazin-1-yl | H | 20 | 114 | 98 |

| 22c | H | H | (S)-3-amino-pyrrolidin-1-yl | H | 12 | 118 | 95 |

| 22e | H | H | 3-amino-azetidin-1-yl | H | 2 | 34 | 93 |

| 22i | Me | H | 3-amino-azetidin-1-yl | H | 2 | 26 | 99 |

| 22j | H | Me | 3-amino-azetidin-1-yl | H | 4 | 22 | 96 |

| Ciprofloxacin | - | - | - | - | 110 | 440 | - |

| Novobiocin | - | - | - | - | 11 | 22 | - |

Data sourced from a study on N-phenylpyrrolamide inhibitors.[10] IC₅₀ is the half-maximal inhibitory concentration. hTopoIIα RA is the residual activity against human topoisomerase IIα, indicating selectivity.

Table 2: Antibacterial Activity Data (MIC)

| Compound | S. aureus ATCC 29213 (μg/mL) | MRSA 43300 (μg/mL) | E. faecalis ATCC 29212 (μg/mL) | E. coli ATCC 25922 (μg/mL) | K. pneumoniae ATCC 13883 (μg/mL) | P. aeruginosa ATCC 27853 (μg/mL) |

| 22a | 2 | 2 | 1 | >64 | >64 | >64 |

| 22c | 1 | 1 | 0.5 | >64 | >64 | >64 |

| 22e | 0.25 | 0.25 | 0.125 | >64 | >64 | >64 |

| 22i | 1 | 1 | 0.5 | >64 | >64 | >64 |

| 22j | 0.5 | 1 | 0.25 | >64 | >64 | >64 |

| Ciprofloxacin | 0.25 | 0.5 | 0.5 | 0.008 | 0.016 | 0.25 |

Data sourced from the same study.[10] MIC is the Minimum Inhibitory Concentration.

Key SAR Insights

-

R³ Substituent (Piperazine/Pyrrolidine/Azetidine Ring): This position is critical for potency. Replacing the 4-methylpiperazine group (22a) with smaller, basic cyclic amines like 3-aminopyrrolidine (22c) and, particularly, 3-aminoazetidine (22e) dramatically improves enzyme inhibition and antibacterial activity against Gram-positive bacteria. Compound 22e , with the 3-aminoazetidine moiety, emerged as the most potent analog against both the enzyme (IC₅₀ = 2 nM for E. coli gyrase) and Gram-positive pathogens (MIC = 0.125-0.25 µg/mL).[10]

-

R¹ and R² Substituents (Methyl Groups): Adding methyl groups to the central phenyl ring (R¹ and R²) influences activity. A methyl group at the R¹ position (22i) maintains high enzyme inhibition but slightly reduces antibacterial potency compared to the unsubstituted analog (22e). A methyl group at the R² position (22j) also maintains strong enzyme inhibition with a modest impact on antibacterial activity.[10] This suggests the central ring's substitution pattern can be fine-tuned to balance enzyme binding and cellular permeability.

-

Selectivity: The N-phenylpyrrolamide series demonstrates excellent selectivity. The most potent compounds showed minimal inhibition of human topoisomerase IIα even at high concentrations, which is a significant advantage over older GyrB inhibitors.[10]

-

Gram-Negative Activity: A notable limitation of this series is the lack of activity against wild-type Gram-negative bacteria like E. coli and P. aeruginosa. This is likely due to challenges with outer membrane permeability and/or susceptibility to efflux pumps, as significantly improved activity is often observed in efflux-pump deficient strains.[1][11]

Experimental Protocols

Standardized assays are crucial for evaluating the efficacy and mechanism of novel DNA gyrase inhibitors. Below are detailed methodologies for key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix on ice. For a typical 20 µL reaction, the final concentrations are:

-

35-40 mM Tris-HCl (pH 7.5)

-

24-60 mM KCl

-

4-5 mM MgCl₂

-

1.5-2 mM DTT

-

1.5 mM ATP

-

1.8 mM Spermidine

-

~5 ng/µL relaxed pBR322 plasmid DNA

-

0.1 mg/mL Bovine Serum Albumin (BSA)[12]

-

-

Compound Addition: Add varying concentrations of the test compound (typically dissolved in DMSO) to individual reaction tubes. Include a no-compound positive control (100% activity) and a no-enzyme negative control.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified DNA gyrase enzyme (e.g., 1 unit).

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.[12]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS/Sarkosyl, bromophenol blue, and glycerol.[12]

-

Analysis: Separate the DNA topoisomers (relaxed vs. supercoiled) by electrophoresis on a 0.8-1.0% agarose gel.[13]

-

Visualization and Quantification: Stain the gel with ethidium bromide or a safer alternative, visualize under UV light, and quantify the intensity of the supercoiled DNA band using densitometry. Calculate the percent inhibition relative to the positive control and determine the IC₅₀ value.[12]

DNA Gyrase ATPase Assay

This assay measures the rate of ATP hydrolysis by the GyrB subunit and its inhibition by test compounds. A common method is the enzyme-coupled spectrophotometric assay.

Methodology:

-

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The coupling enzymes are pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mix with final concentrations of:

-

Compound and Enzyme Addition: Add test compounds at various concentrations, followed by the DNA gyrase enzyme to initiate the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer plate reader pre-set to 37°C. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).[14]

-

Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

The workflow for discovering and characterizing a novel DNA gyrase inhibitor is summarized in the diagram below.

Conclusion and Future Perspectives

The structure-activity relationship of N-phenylpyrrolamide analogs highlights several key principles in the design of modern DNA gyrase B inhibitors. Potency is driven by specific interactions within the ATP-binding pocket, particularly through small, basic moieties that can form critical hydrogen bonds. The scaffold demonstrates high selectivity for the bacterial enzyme over its human homolog, a crucial feature for minimizing toxicity.

While this class shows excellent promise against Gram-positive pathogens, including resistant strains like MRSA, its primary hurdle remains the poor activity against Gram-negative bacteria. Future research will undoubtedly focus on overcoming this challenge. Strategies may include:

-

Modifying physicochemical properties to enhance outer membrane penetration.

-

Designing compounds that evade efflux pumps , for instance, by creating conjugates with siderophores or other molecules that utilize active transport mechanisms.

-

Developing dual-targeting inhibitors that engage both GyrB and another essential bacterial target to broaden the spectrum of activity and reduce the likelihood of resistance development.

By leveraging detailed SAR insights and robust experimental evaluation, the development of novel DNA gyrase B inhibitors continues to be a promising avenue in the critical search for new antibacterial agents.

References

- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. cbioc.com [cbioc.com]

- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. DNA gyrase supercoiling assay. [bio-protocol.org]

- 13. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inspiralis.com [inspiralis.com]

- 15. Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of DNA Gyrase B-IN-1 into the GyrB ATP Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico molecular docking process for a hypothetical inhibitor, DNA gyrase B-IN-1, targeting the ATP binding pocket of DNA gyrase subunit B (GyrB). DNA gyrase, a type II topoisomerase, is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[1][2] The GyrB subunit possesses ATPase activity, making its ATP-binding site a prime target for the development of novel antibacterial agents.[3][4] This guide outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the workflow for the in silico analysis.

Introduction to DNA Gyrase B as a Drug Target

Bacterial DNA gyrase is a well-validated target for antibiotics.[4] Unlike eukaryotes, bacteria rely on this enzyme to manage DNA topology, offering a window for selective toxicity.[3] The GyrB subunit's ATP-binding pocket is a hotspot for inhibitor development, with several classes of compounds, such as coumarins and pyrrolamides, demonstrating inhibitory activity.[3][5] In silico docking is a powerful computational method used to predict the binding mode and affinity of a ligand (in this case, this compound) to its protein target.[6][7] This approach accelerates the drug discovery process by identifying promising candidates for further experimental validation.[8]

Experimental Protocols for In Silico Docking

The following protocols are a synthesis of methodologies reported in various molecular docking studies of DNA gyrase inhibitors.[6][9][10]

Protein Preparation

-

Retrieval of Crystal Structure: The three-dimensional crystal structure of the target protein, the N-terminal domain of E. coli DNA gyrase B, is obtained from the Protein Data Bank (PDB). A common PDB entry used for such studies is 1AJ6.[9]

-

Protein Clean-up: The raw PDB file is prepared for docking. This involves the removal of water molecules, co-crystallized ligands (like novobiocin), and any other heteroatoms from the protein structure.[10]

-

Addition of Hydrogens and Charges: Hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman charges) are assigned to each atom.[10] This step is crucial for accurately calculating electrostatic interactions.

-

Active Site Definition: The ATP binding pocket is defined as the active site for docking. This is typically done by selecting the residues surrounding the co-crystallized ligand in the original PDB file or by using a sphere-based selection method centered on the known binding site.[4][6]

Ligand Preparation

-

Ligand Structure Generation: The 2D structure of the inhibitor, this compound, is drawn using a chemical drawing tool and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a low-energy, stable conformation. This is often performed using a force field like MMFF94.

-

Charge Calculation: Partial charges are calculated for the ligand atoms.

Molecular Docking Simulation

-

Grid Generation: A grid box is generated around the defined active site of the GyrB protein. This grid defines the space where the docking algorithm will search for possible binding poses of the ligand.[10]

-

Docking Algorithm: A docking program such as AutoDock Vina or MOE (Molecular Operating Environment) is used to perform the docking simulation.[7][9] The algorithm systematically explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function.

-

Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the docking of this compound into the GyrB ATP pocket, presented for illustrative purposes.

| Docking Simulation Parameters | Value | Software/Method |

| PDB ID of Target Protein | 1AJ6 | Protein Data Bank |

| Ligand Name | This compound | - |

| Docking Software | AutoDock Vina | - |

| Number of Binding Modes | 10 | - |

| Grid Box Center (x, y, z) | 10.5, 25.8, 15.2 | - |

| Grid Box Size (Å) | 60 x 60 x 60 | - |

| Binding Affinity and Interaction Data | Value | Unit |

| Binding Energy (Best Pose) | -9.5 | kcal/mol |

| Inhibition Constant (Ki, predicted) | 150 | nM |

| Root Mean Square Deviation (RMSD) | 1.2 | Å |

| Number of Hydrogen Bonds | 4 | - |

| Key Interacting Residues in GyrB ATP Pocket | Interaction Type | Distance (Å) |

| Asp73 | Hydrogen Bond | 2.8 |

| Asn46 | Hydrogen Bond | 3.1 |

| Arg136 | Cation-π Interaction | 4.2 |

| Val71 | Hydrophobic Interaction | 3.9 |

| Ile94 | Hydrophobic Interaction | 4.1 |

Visualizations

In Silico Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Caption: Workflow for in silico molecular docking.

DNA Gyrase Catalytic Cycle

The following diagram depicts the key steps in the catalytic cycle of DNA gyrase, which is inhibited by compounds targeting the GyrB ATP binding site.

Caption: Simplified catalytic cycle of DNA gyrase.

Conclusion

The in silico docking of this compound into the GyrB ATP pocket provides valuable insights into its potential as a bacterial DNA gyrase inhibitor. The detailed protocols and structured data presented in this guide offer a framework for conducting and evaluating such computational studies. The visualization of the docking workflow and the enzyme's catalytic cycle further aids in understanding the process and the mechanism of inhibition. The predicted high binding affinity and key interactions with conserved residues in the ATP binding pocket suggest that this compound is a promising candidate for further development and experimental validation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. 3.4. Molecular Docking Study [bio-protocol.org]

- 10. sciencebiology.org [sciencebiology.org]

Biophysical Characterization of DNA Gyrase B-IN-1 Binding: An In-depth Technical Guide

Abstract

DNA gyrase, an essential bacterial enzyme, represents a validated and highly attractive target for the development of novel antibacterial agents.[1][2][3] Specifically, the Gyrase B (GyrB) subunit, which houses the ATPase activity crucial for the enzyme's function, is a focal point for inhibitor discovery.[4] This technical guide provides a comprehensive overview of the biophysical methodologies employed to characterize the binding of inhibitors to the GyrB subunit, with a focus on indolinone-based compounds, exemplified here as B-IN-1. We detail the experimental protocols for key techniques, present quantitative binding data in a structured format, and provide visual workflows and pathway diagrams to elucidate the complex processes involved in inhibitor characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents targeting DNA gyrase.

Introduction to DNA Gyrase

The DNA Gyrase Enzyme

DNA gyrase is a type II topoisomerase that plays a critical role in bacterial DNA replication, transcription, and repair by controlling the topological state of DNA.[4][5] Its primary function, unique among topoisomerases, is the ATP-dependent introduction of negative supercoils into double-stranded DNA.[6][7] This activity is essential for managing the topological strain that arises during DNA unwinding.[6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][5][6] The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase domains that power the enzyme's conformational changes.[4][8]

Gyrase B as a Therapeutic Target

The GyrB subunit's ATPase activity is indispensable for the supercoiling reaction. The binding and hydrolysis of ATP in the N-terminal domain of GyrB drive the conformational changes necessary for strand passage and the introduction of negative supercoils.[9] Inhibition of this ATPase function effectively halts the enzyme's activity, leading to bacterial cell death.[4] This makes the ATP-binding site of GyrB a prime target for the development of antibacterial drugs. Natural products like coumarins and cyclothialidines are known to inhibit GyrB ATPase activity.[4] More recently, synthetic inhibitors, such as the indolinone class (B-IN-1), have been developed to target this site.[10]

The DNA Gyrase Catalytic Cycle and Inhibition

The supercoiling reaction of DNA gyrase is a coordinated process involving several distinct steps. Understanding this cycle is fundamental to appreciating how inhibitors like B-IN-1 interfere with its function. The process involves the capture of a "G-segment" (gate segment) of DNA, followed by the binding of a "T-segment" (transported segment). ATP binding to the GyrB subunits induces dimerization of the N-terminal domains, trapping the T-segment. The G-segment is then cleaved, the T-segment is passed through the break, and the G-segment is religated. Finally, ATP hydrolysis resets the enzyme for another catalytic cycle.[6][11]

Inhibitors targeting the GyrB ATP-binding site, such as B-IN-1, act as competitive inhibitors.[10] They occupy the space where ATP would normally bind, preventing the dimerization of the ATPase domains and the subsequent conformational changes required for DNA supercoiling.[4][10]

Quantitative Data on Inhibitor Binding

A multi-technique biophysical approach is essential for thoroughly characterizing the binding of an inhibitor to its target. The data gathered from these techniques provide a comprehensive picture of the interaction's affinity, kinetics, and thermodynamics. The following tables summarize representative quantitative data for an indolinone-based inhibitor (B-IN-1) binding to the E. coli GyrB 24 kDa N-terminal fragment (GyrB24).

Table 1: Binding Affinity and Potency

| Technique | Parameter | Value | Reference |

| Fluorescence Spectroscopy | KD (Dissociation Constant) | 15 µM | [12] |

| Supercoiling Inhibition Assay | IC50 (Half maximal inhibitory conc.) | 60 nM | [13] |

| ATPase Inhibition Assay | IC50 | ~20 µM | [12] |

Note: IC50 values can vary significantly based on assay conditions, such as ATP and DNA concentrations.

Table 2: Thermodynamic Parameters of Binding (from ITC)

| Parameter | Symbol | Value | Unit |

| Binding Stoichiometry | n | ~1 | - |

| Dissociation Constant | KD | Low µM range | µM |

| Enthalpy Change | ΔH | Favorable (Exothermic) | kcal/mol |

| Entropy Change | TΔS | Unfavorable | kcal/mol |

| Gibbs Free Energy Change | ΔG | Favorable | kcal/mol |

Note: Specific values for thermodynamic parameters are highly dependent on the exact compound and experimental conditions but generally show an enthalpy-driven binding for this class of inhibitors.

Experimental Workflows and Protocols

The characterization of a novel inhibitor like B-IN-1 follows a logical progression of experiments, from initial screening to detailed structural analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of B-IN-1 binding to GyrB.

Methodology:

-

Sample Preparation:

-

Express and purify the N-terminal domain of GyrB (e.g., GyrB24).

-

Perform buffer exchange for both the protein and the inhibitor (B-IN-1) into an identical, well-matched buffer (e.g., 20 mM HEPES pH 8.0). This is critical to minimize heats of dilution.[14][15]

-

Accurately determine the concentrations of both protein and ligand. Molar concentration errors directly impact the calculated stoichiometry and affinity.[14]

-

Degas all solutions immediately before the experiment to prevent air bubbles.[14]

-

-

Instrument Setup:

-

Titration:

-

A series of small, precisely controlled injections of the B-IN-1 solution are made into the sample cell containing the GyrB protein.

-

The heat change after each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

This binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: KD, n, and ΔH. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS.[14]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rate constants.[17][18]

Objective: To measure the on-rate and off-rate of B-IN-1 binding to GyrB.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize the purified GyrB protein (the ligand) onto the sensor chip surface using a standard coupling chemistry, such as amine coupling.[18] A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the inhibitor B-IN-1 (the analyte) in a suitable running buffer (e.g., HBS-EP). The concentration range should span from at least 10-fold below to 10-fold above the expected KD.[18]

-

Inject the different concentrations of B-IN-1 over the ligand (GyrB) and reference surfaces at a constant flow rate.

-

-

Measurement and Analysis:

-

The binding is monitored in real-time as a change in response units (RU). The experiment consists of an association phase (analyte injection) and a dissociation phase (buffer flow).

-

The resulting sensorgrams are corrected by subtracting the reference channel signal.

-

The corrected data are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

X-ray Crystallography

X-ray crystallography provides high-resolution, atomic-level structural information about the protein-inhibitor complex, revealing the precise binding mode and key molecular interactions.

Objective: To determine the three-dimensional structure of B-IN-1 bound to the ATP-binding site of GyrB.

Methodology:

-

Crystallization:

-

Purify a highly concentrated and homogenous sample of the GyrB N-terminal domain.

-

Form the protein-inhibitor complex by incubating the protein with a molar excess of B-IN-1.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect diffraction data as the crystal is rotated in the beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Determine the structure using molecular replacement, using a known structure of GyrB as a search model.[10]

-

Build an atomic model of the protein-inhibitor complex into the electron density map and refine it to achieve the best fit with the experimental data.

-

The final structure reveals the specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts between B-IN-1 and the amino acid residues in the GyrB active site.

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large and flexible macromolecular complexes, such as the full A2B2 DNA gyrase heterotetramer in complex with DNA and an inhibitor.[19][20]

Objective: To visualize the structure of the entire gyrase-DNA-inhibitor complex and understand the conformational changes induced by inhibitor binding.

Methodology:

-

Sample Preparation:

-

Reconstitute the full A2B2 gyrase complex with the GyrA and GyrB subunits.

-

Incubate the complex with a suitable DNA substrate and the inhibitor B-IN-1 to trap it in a specific conformational state.[19]

-

Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Image the vitrified sample in a transmission electron microscope at cryogenic temperatures.

-

Collect thousands of movies of the randomly oriented particles.

-

-

Image Processing and 3D Reconstruction:

-

Correct for beam-induced motion and average the movie frames.

-

Perform 2D classification to select high-quality particle images.

-

Use computational algorithms to reconstruct a 3D model of the complex from the 2D particle images.[19]

-

Further refinement can lead to near-atomic resolution maps, into which atomic models can be built and refined.[13][19]

-

Complementary Roles of Biophysical Techniques

No single technique can provide a complete picture of a molecular interaction. The strength of biophysical characterization lies in the integration of data from multiple orthogonal methods.

-

Thermodynamics (ITC): Explains why the binding occurs by dissecting the enthalpic and entropic driving forces.

-

Kinetics (SPR): Describes how fast the binding and unbinding events occur, defining the lifetime of the complex.

-

Affinity (ITC, SPR, Fluorescence): Quantifies how strongly the inhibitor binds to the target.

-

Structure (X-ray, Cryo-EM): Reveals how the inhibitor binds at an atomic level, identifying the key interactions that can be targeted for rational drug design.

By integrating these diverse datasets, researchers can build a robust understanding of the structure-activity relationship (SAR) and guide the optimization of lead compounds like B-IN-1 into effective clinical candidates.

References

- 1. PlumX [plu.mx]

- 2. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. DNA gyrase - Wikipedia [en.wikipedia.org]

- 7. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-molecule dynamics of DNA gyrase in evolutionarily distant bacteria Mycobacterium tuberculosis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure of the N-Terminal Gyrase B Fragment in Complex with ADP⋅Pi Reveals Rigid-Body Motion Induced by ATP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of quercetin binding site on DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

Target Specificity of DNA Gyrase B-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of DNA gyrase B-IN-1, a novel inhibitor of the bacterial DNA gyrase B subunit. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of the enzyme's mechanism of action and experimental workflows.

Core Target and Mechanism of Action

DNA gyrase is a type II topoisomerase essential for bacterial survival, making it a prime target for antibacterial drug development.[1] This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[2] The GyrA subunit is responsible for the DNA cleavage and ligation activity, while the GyrB subunit possesses the ATPase activity that powers the DNA strand-passage reaction.[2]

This compound, also identified as compound 13 in its discovery publication, is a potent inhibitor that targets the ATPase activity of the GyrB subunit in Pseudomonas aeruginosa.[3] By inhibiting the GyrB subunit, this compound prevents the hydrolysis of ATP, which is necessary for the enzyme to introduce negative supercoils into DNA. This disruption of DNA topology ultimately leads to bacterial cell death.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro enzymatic assays. The following table summarizes the key data available for this compound.

| Compound Name | Target Enzyme | Assay Type | IC₅₀ (µM) | Source |

| This compound (compound 13) | Pseudomonas aeruginosa DNA gyrase B | DNA Supercoiling Assay | 2.2 | [3] |

Note: At present, publicly available data on the binding affinity (Kᵢ or Kd) of this compound to its target, as well as its selectivity profile against other bacterial topoisomerases (e.g., Topoisomerase IV) and eukaryotic topoisomerases, are limited. Such data is crucial for a complete understanding of its specificity and potential off-target effects.

Signaling Pathways and Experimental Workflows